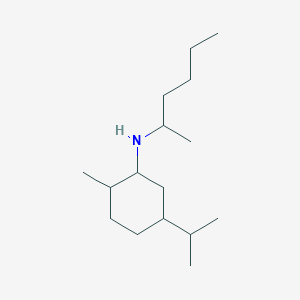
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea is a chemical compound characterized by the presence of a dichlorinated furanone ring attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea typically involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone with an appropriate isocyanate or urea derivative. One common method involves treating 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate in the presence of diisopropylethylamine (Hünig’s base) to form the corresponding carbonate, which can then be reacted with an amino alcohol to yield the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorinated furanone ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methyl chloroformate, diisopropylethylamine, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve room temperature reactions in solvents like toluene.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reacting with secondary amines can yield 5-amino derivatives of the furanone ring .
科学研究应用
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea has several scientific research applications, including:
作用机制
The mechanism of action of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea involves its interaction with specific molecular targets and pathways. The dichlorinated furanone ring can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo nucleophilic substitution reactions suggests it may interact with proteins, nucleic acids, and other biomolecules .
相似化合物的比较
Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: A precursor in the synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea, this compound shares the dichlorinated furanone ring but lacks the urea moiety.
Mucochloric Acid: Another dichlorinated furanone derivative, mucochloric acid has similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the dichlorinated furanone ring and the urea moiety.
属性
CAS 编号 |
76220-03-6 |
|---|---|
分子式 |
C5H4Cl2N2O3 |
分子量 |
211.00 g/mol |
IUPAC 名称 |
(3,4-dichloro-5-oxo-2H-furan-2-yl)urea |
InChI |
InChI=1S/C5H4Cl2N2O3/c6-1-2(7)4(10)12-3(1)9-5(8)11/h3H,(H3,8,9,11) |
InChI 键 |
JYNNTSZRXSFUAJ-UHFFFAOYSA-N |
规范 SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


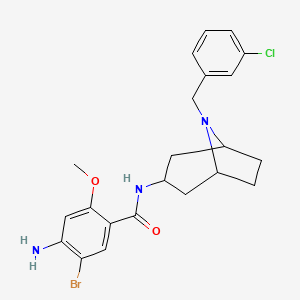


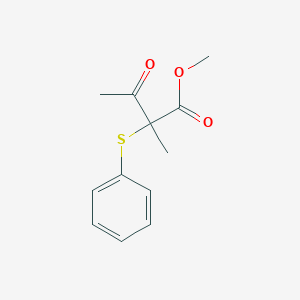
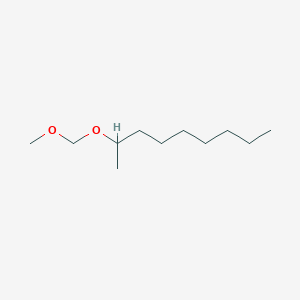
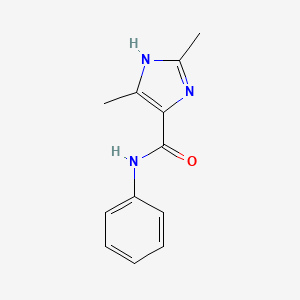
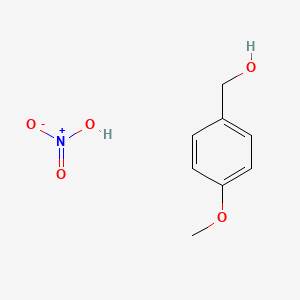
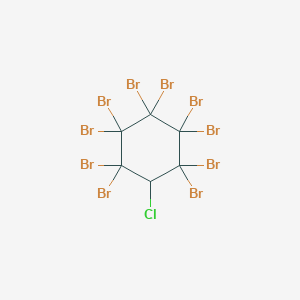
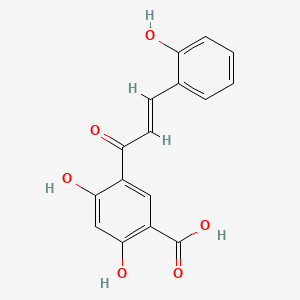
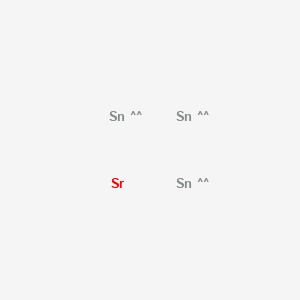
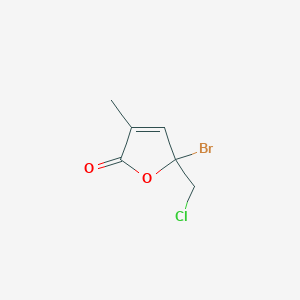
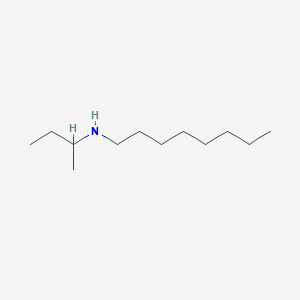
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
